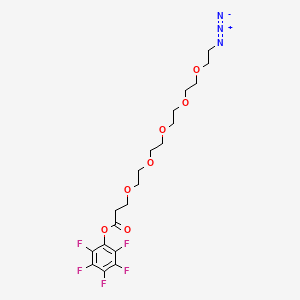

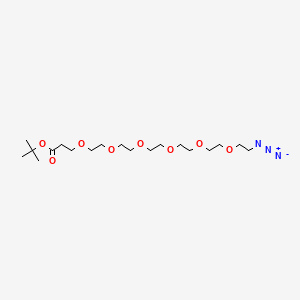

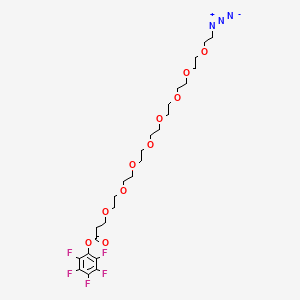

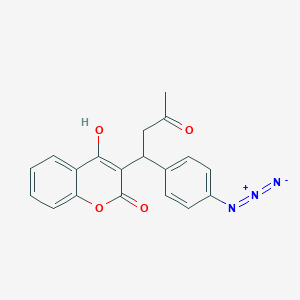

![molecular formula C21H16F3N5O2 B605955 4-[7-Methyl-2,5-dioxo-1-[3-(trifluoromethyl)phenyl]-3,4,6,8-tetrahydropyrimido[4,5-d]pyridazin-4-yl]benzonitrile CAS No. 1194453-23-0](/img/structure/B605955.png)

4-[7-Methyl-2,5-dioxo-1-[3-(trifluoromethyl)phenyl]-3,4,6,8-tetrahydropyrimido[4,5-d]pyridazin-4-yl]benzonitrile

Descripción general

Descripción

BAY8040 is a Potent and Selective Human Neutrophil Elastase Inhibitor. BAY-8040 combines excellent potency and selectivity with a promising pharmacokinetic profile. In vivo efficacy with regard to decreasing cardiac remodeling and amelioration of cardiac function was shown in a monocrotaline-induced rat model for pulmonary arterial hypertension.

Aplicaciones Científicas De Investigación

Structural Analyses and Crystallography

- Crystal Structures and Analyses : Research into similar compounds, like 4-benzyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one, has involved detailed crystal structure analysis using methods like N—H⋯O hydrogen bonding and C—H⋯O interactions. This kind of study is crucial for understanding the molecular geometry and potential interactions of related compounds (Dadou et al., 2019).

Chemical Synthesis and Modifications

- Synthesis of Derivatives : Research on compounds like methyl [4-(oxoacetyl)phenyl]carbamate, which share structural similarities, has explored their synthesis and potential transformations. This research aids in understanding how different functional groups and reactions impact the properties of these compounds (Velikorodov & Shustova, 2017).

Biological and Pharmacological Studies

- Cardiotonic Activity : Studies on related compounds, such as 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives, have assessed their cardiotonic activities. This research provides insights into the potential biological activities of similar compounds (Wang et al., 2008).

Novel Synthesis Methods

- Improved Synthesis Approaches : An improved synthesis method for compounds like 3-(substituted)pyrimido[4,5-c]pyridazine-5,7(1H,6H)-diones has been reported, providing valuable information for the synthesis of structurally similar compounds (Turbiak et al., 2010).

Potential Applications in Agriculture and Pest Control

- Herbicidal Activities : Investigations into derivatives like 3-(substituted benzyloxy or phenoxy)-6-methyl-4-(3-trifluoromethylphenyl)pyridazine have shown notable herbicidal activities. This suggests potential applications of structurally similar compounds in agriculture (Xu et al., 2012).

Propiedades

Número CAS |

1194453-23-0 |

|---|---|

Nombre del producto |

4-[7-Methyl-2,5-dioxo-1-[3-(trifluoromethyl)phenyl]-3,4,6,8-tetrahydropyrimido[4,5-d]pyridazin-4-yl]benzonitrile |

Fórmula molecular |

C21H16F3N5O2 |

Peso molecular |

427.3872 |

Nombre IUPAC |

(R)-4-(7-methyl-2,5-dioxo-1-(3-(trifluoromethyl)phenyl)-1,2,3,4,5,6,7,8-octahydropyrimido[4,5-d]pyridazin-4-yl)benzonitrile |

InChI |

InChI=1S/C21H16F3N5O2/c1-28-11-16-17(19(30)27-28)18(13-7-5-12(10-25)6-8-13)26-20(31)29(16)15-4-2-3-14(9-15)21(22,23)24/h2-9,18H,11H2,1H3,(H,26,31)(H,27,30)/t18-/m1/s1 |

Clave InChI |

UPNMBPLODWPJQQ-GOSISDBHSA-N |

SMILES |

N#CC1=CC=C([C@H](C2=C3CN(C)NC2=O)NC(N3C4=CC=CC(C(F)(F)F)=C4)=O)C=C1 |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO, not in water |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

BAY8040; BAY-8040; BAY 8040. |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.